molecular formula C24H26N2O4 B2442677 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 941993-28-8

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B2442677
CAS No.: 941993-28-8
M. Wt: 406.482
InChI Key: XLNWAARACAGUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with hydroxymethyl, 2-methylbenzyl, and phenethylacetamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials such as aldehydes and amines.

    Introduction of the hydroxymethyl group: This step often involves a hydroxymethylation reaction using formaldehyde and a base.

    Attachment of the 2-methylbenzyl group: This can be done through an etherification reaction using 2-methylbenzyl chloride and a suitable base.

    Formation of the phenethylacetamide group: This step involves the reaction of phenethylamine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenethylacetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridine: Lacks the phenethylacetamide group.

    2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide: Lacks the phenethyl group.

    2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-methylacetamide: Contains a methyl group instead of the phenethyl group.

Uniqueness

The uniqueness of 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-18-7-5-6-10-20(18)17-30-23-14-26(21(16-27)13-22(23)28)15-24(29)25-12-11-19-8-3-2-4-9-19/h2-10,13-14,27H,11-12,15-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNWAARACAGUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.